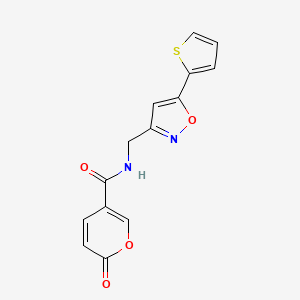

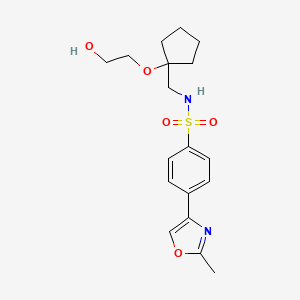

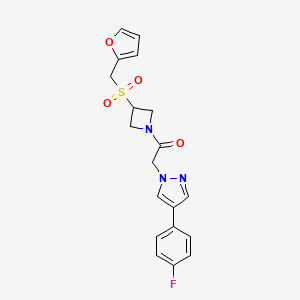

![molecular formula C13H17NO4S B2854123 2-[4-(Piperidine-1-sulfonyl)phenyl]acetic acid CAS No. 722464-53-1](/img/structure/B2854123.png)

2-[4-(Piperidine-1-sulfonyl)phenyl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[4-(Piperidine-1-sulfonyl)phenyl]acetic acid” is a compound with the molecular weight of 283.35 . It is also known as “[4- (1-piperidinylsulfonyl)phenyl]acetic acid” and is typically stored at room temperature . The compound is in the form of a powder .

Synthesis Analysis

Piperidines are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry . The synthesis of substituted piperidines is an important task of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been a focus of many scientific papers .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the Inchi Code: 1S/C13H17NO4S/c15-13(16)10-11-4-6-12(7-5-11)19(17,18)14-8-2-1-3-9-14/h4-7H,1-3,8-10H2,(H,15,16) .Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The Knoevenagel Condensation is one of the reactions that could be relevant to this compound .Physical And Chemical Properties Analysis

The physical form of “this compound” is a powder . It is typically stored at room temperature .Scientific Research Applications

Synthesis and Biological Potential of Sulfonamides Sulfonamides, including compounds similar to 2-[4-(Piperidine-1-sulfonyl)phenyl]acetic acid, have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. These compounds are formed through reactions involving p-toluenesulfonyl chloride with various amino acids and have shown significant antibacterial activity, particularly against Escherichia coli. Their cytotoxicity levels are within acceptable ranges, indicating potential as medicinal drugs (Hussain et al., 2022).

Novel Agonists for Human Beta(3) Adrenergic Receptors A series of novel sulfonamides, structurally related to this compound, have been developed as potent and selective agonists for human beta(3) adrenergic receptors. These compounds have shown promising biological activity, suggesting potential applications in treating metabolic disorders (Hu et al., 2001).

Sulfomethylation of Macrocycles Research on the sulfomethylation of piperazine and polyazamacrocycles, which includes modifications similar to this compound, offers new routes to synthesize mixed-side-chain macrocyclic chelates. These chelates have potential applications in medical imaging and therapy due to their ability to form stable complexes with metal ions (van Westrenen & Sherry, 1992).

Synthesis of Alkaloids Studies have demonstrated the synthesis of natural product alkaloids using 2-phenylsulphonyl-piperidines and -pyrrolidines, compounds related to this compound. These methods have been successfully employed in synthesizing alkaloids such as Norruspoline and Ruspolinone, showcasing the versatility of these sulfonamides in organic synthesis (Brown et al., 1991).

Anticancer Activity of Sulfonamide Derivatives Compounds bearing the sulfonamide moiety, similar to this compound, have been synthesized and evaluated for their anti-breast cancer activity. Some derivatives have shown better activity than the reference drug Doxorubicin, highlighting the potential of these compounds in cancer treatment (Al-Said et al., 2011).

Mechanism of Action

Target of Action

Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to changes in cellular functions .

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biochemical pathways, leading to downstream effects .

Result of Action

Piperidine derivatives are known to have various biological activities .

Safety and Hazards

Future Directions

Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing focus . The compound “2-[4-(Piperidine-1-sulfonyl)phenyl]acetic acid” could potentially be a part of this research focus.

Properties

IUPAC Name |

2-(4-piperidin-1-ylsulfonylphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c15-13(16)10-11-4-6-12(7-5-11)19(17,18)14-8-2-1-3-9-14/h4-7H,1-3,8-10H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUIKHKGHUBPMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-6-carboxamide](/img/structure/B2854040.png)

![8-Oxo-N-[4-(2-oxoazetidin-1-yl)phenyl]-2,7-diazaspiro[4.4]nonane-2-carboxamide](/img/structure/B2854043.png)

![4-Chloro-2-({[1-(4-methoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B2854046.png)

![2-(4-ethoxyphenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2854053.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2854059.png)